molecular formula C10H6F8 B13789548 Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro- CAS No. 77549-74-7

Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-

Cat. No.: B13789548
CAS No.: 77549-74-7
M. Wt: 278.14 g/mol
InChI Key: DDSRYTILPPTKDF-UHFFFAOYSA-N
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Description

1,2,3,3,4,4,5,6-Octafluorotricyclo[44002,5]dec-8-ene is a fluorinated tricyclic compound known for its unique structural properties and high thermal stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene typically involves multiple steps, starting from simpler fluorinated precursors. One common method involves the cyclization of a fluorinated diene with a suitable dienophile under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions are possible, where fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Fluorinated ketones or carboxylic acids.

    Reduction: Fluorinated alcohols.

    Substitution: Fluorinated amines or thiols.

Scientific Research Applications

1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene has several applications in scientific research:

    Materials Science: Used in the development of high-performance polymers and coatings due to its thermal stability and chemical resistance.

    Organic Chemistry: Serves as a building block for the synthesis of complex fluorinated molecules.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.

    Industry: Employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pathways involved may include disruption of hydrogen bonding networks and alteration of protein conformation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,3,4,4,5,6-Octafluorobicyclo[4.4.0]dec-8-ene: Similar structure but lacks the tricyclic framework.

    1,2,3,3,4,4,5,6-Octafluorocyclohexene: A simpler fluorinated cyclic compound with fewer rings.

Uniqueness

1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene is unique due to its tricyclic structure, which imparts higher thermal stability and distinct chemical reactivity compared to its bicyclic and monocyclic counterparts. This makes it particularly valuable in applications requiring robust and stable materials.

Properties

CAS No.

77549-74-7

Molecular Formula

C10H6F8

Molecular Weight

278.14 g/mol

IUPAC Name

1,2,3,3,4,4,5,6-octafluorotricyclo[4.4.0.02,5]dec-8-ene

InChI

InChI=1S/C10H6F8/c11-5-3-1-2-4-6(5,12)8(14)7(5,13)9(15,16)10(8,17)18/h1-2H,3-4H2

InChI Key

DDSRYTILPPTKDF-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2(C1(C3(C2(C(C3(F)F)(F)F)F)F)F)F

Origin of Product

United States

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